molecular formula C24H17ClN2O6S B11090079 4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11090079
M. Wt: 496.9 g/mol
InChI Key: CAXWMSYKTSJJMR-RGVLZGJSSA-N
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Description

4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of 3-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with thiourea to form the thiazolidinone ring.

    Furan Ring Formation: The furan ring is synthesized by reacting furfural with the thiazolidinone intermediate under acidic conditions.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the furan-thiazolidinone intermediate with 4-chlorobenzoic acid using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazolidinone ring, a furan ring, and a benzoic acid derivative, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H17ClN2O6S

Molecular Weight

496.9 g/mol

IUPAC Name

4-chloro-3-[5-[(E)-[3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H17ClN2O6S/c1-13-3-2-4-15(9-13)26-21(28)12-27-22(29)20(34-24(27)32)11-16-6-8-19(33-16)17-10-14(23(30)31)5-7-18(17)25/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11+

InChI Key

CAXWMSYKTSJJMR-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Origin of Product

United States

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